molecular formula C15H11NO3S B11843989 5-(Benzenesulfonyl)quinolin-8-ol CAS No. 61430-90-8

5-(Benzenesulfonyl)quinolin-8-ol

Cat. No.: B11843989
CAS No.: 61430-90-8
M. Wt: 285.3 g/mol
InChI Key: VTJJCUYCRNLTNI-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)quinolin-8-ol is a quinoline derivative with the molecular formula C15H11NO3S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a phenylsulfonyl group attached to the quinoline ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinoline derivatives. One common method is the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling . This reaction generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. The reaction conditions often involve moderate to high yields and are less odorous and more environmentally friendly compared to previous methods .

Industrial Production Methods

Industrial production of 5-(Phenylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of serotonin 5-HT6 receptors, which are implicated in various central nervous system disorders . The compound binds to these receptors, inhibiting their activity and modulating neurotransmitter release. This interaction can lead to therapeutic effects in conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfonyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block for the synthesis of various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

61430-90-8

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

5-(benzenesulfonyl)quinolin-8-ol

InChI

InChI=1S/C15H11NO3S/c17-13-8-9-14(12-7-4-10-16-15(12)13)20(18,19)11-5-2-1-3-6-11/h1-10,17H

InChI Key

VTJJCUYCRNLTNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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